Cyantraniliprole D3: Chemical Properties, Stability, and Bioanalytical Application
Cyantraniliprole D3: Chemical Properties, Stability, and Bioanalytical Application
Technical Guide for Research & Development
Executive Summary
Cyantraniliprole D3 (CAS 1392493-34-3) is the stable isotope-labeled analog of the anthranilic diamide insecticide Cyantraniliprole. It serves as the gold-standard Internal Standard (IS) for the quantification of Cyantraniliprole in complex matrices (crops, soil, biological fluids) via LC-MS/MS. Its utility stems from its ability to mirror the physicochemical behavior, extraction recovery, and ionization efficiency of the parent analyte while providing a distinct mass spectral signature (+3 Da shift).
This guide details the physicochemical profile, stability limitations, and validated analytical protocols for Cyantraniliprole D3, designed for researchers in agrochemical residue analysis and toxicokinetics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Cyantraniliprole D3 is structurally identical to Cyantraniliprole, with the exception of three deuterium atoms incorporated into the N-methyl group of the amide side chain. This specific labeling position is metabolically stable and chemically robust, preventing back-exchange in protic solvents under neutral conditions.
Table 1: Comparative Physicochemical Properties
| Property | Cyantraniliprole (Parent) | Cyantraniliprole D3 (IS) |
| CAS Number | 736994-63-1 | 1392493-34-3 |
| Molecular Formula | C₁₉H₁₄BrClN₆O₂ | C₁₉H₁₁D₃BrClN₆O₂ |
| Molecular Weight | 473.71 g/mol | 476.73 g/mol |
| Monoisotopic Mass | 472.005 Da | 475.024 Da |
| LogP (Kow) | 1.9 (pH 7) [1] | ~1.9 (Assumed identical) |
| Water Solubility | 14.2 mg/L (pH 7, 20°C) [1] | ~14.2 mg/L |
| pKa | ~10.0 (Amide proton) | ~10.0 |
| Appearance | Off-white fine powder | Off-white fine powder |
| Label Position | N/A | N-methyl-d3 carbamoyl group |
Technical Insight: The LogP of 1.9 indicates Cyantraniliprole is significantly more polar than its predecessor, Chlorantraniliprole (LogP ~2.8). This necessitates specific adjustments in QuEChERS extraction (e.g., avoiding non-polar solvents like hexane) to ensure adequate recovery.
Stability Profile & Handling Protocols
The stability of Cyantraniliprole D3 is governed by three critical factors: Photolysis , Hydrolysis , and Isotopic Exchange .
Photolytic Instability (Critical)
Cyantraniliprole and its D3 analog are highly sensitive to light in aqueous solution.
-
Mechanism: Photolytic cleavage of the amide bond and cyclization.
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Data: Aqueous photolysis half-life (DT50) is approximately 8–12 hours under natural sunlight [2].
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Protocol: All stock and working solutions must be prepared in amber glassware and protected from light during autosampler queuing.
Hydrolytic Stability
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Acidic/Neutral (pH 4–7): Stable. Suitable for extraction and storage.
-
Alkaline (pH > 9): Unstable. Rapid hydrolysis occurs, leading to the formation of the degradation product IN-J9Z38 (cyclized quinazolinone derivative) [1].
-
Implication: Avoid alkaline extraction buffers. Use acidified acetonitrile (0.1% Formic Acid) for stock preparation.
Storage Recommendations
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Solid State: Store at -20°C under desiccant. Stable for >2 years.
-
Stock Solution (Acetonitrile): Store at -80°C . Stable for 6–12 months.
-
Working Solution (Water/MeOH): Prepare fresh weekly or store at 4°C for <48 hours in amber vials.
Analytical Application: LC-MS/MS Methodology
The primary application of Cyantraniliprole D3 is as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). The following protocol outlines a validated workflow for residue analysis in vegetable matrices.
Mass Spectrometry Logic (MRM)
Cyantraniliprole contains Bromine (
-
Fragmentation: The primary fragment ion (
286) corresponds to the pyrazole-pyridine moiety. -
Isotopic Implication: The D3 label is located on the N-methyl amide group, which is lost during the formation of the primary fragment (
286). -
Result: The Precursor ion shifts by +3 Da, but the Product ion remains the same as the parent. This provides chromatographic co-elution but mass spectral resolution.
Table 2: Recommended MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Cyantraniliprole | 475.0 ( | 286.0 | Quantifier | 15–20 |
| 475.0 | 444.0 | Qualifier | 10–15 | |
| Cyantraniliprole D3 | 478.0 ( | 286.0 | Internal Standard | 15–20 |
Note: If monitoring the monoisotopic peak (
), the transitions are 473.0284.0 (Parent) and 476.0 284.0 (D3).
Experimental Workflow (QuEChERS)
The following diagram illustrates the optimized extraction workflow using Cyantraniliprole D3 to correct for recovery losses.
Figure 1: Optimized QuEChERS extraction workflow incorporating Cyantraniliprole D3 internal standard.
Detailed Protocol Steps
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Stock Preparation: Dissolve 1 mg Cyantraniliprole D3 in 10 mL Acetonitrile (LC-MS grade) to make a 100 µg/mL stock. Store at -80°C.
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Spiking: Add 50 µL of working IS solution (e.g., 1 µg/mL) to 10 g of homogenized sample before extraction. This ensures the IS experiences the same matrix effects and recovery losses as the analyte.
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Extraction: Add 10 mL Acetonitrile, shake vigorously. Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge.
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Cleanup: Transfer aliquot to d-SPE tube containing PSA (removes sugars/fatty acids) and C18 (removes lipids). Centrifuge.
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Reconstitution: Dilute the extract with water/methanol (50:50) to match the mobile phase initial conditions. Filter through 0.2 µm PTFE filter into amber vial.
Synthesis & Quality Assurance
Synthesis Route
Cyantraniliprole D3 is typically synthesized via the coupling of the pyrazole acid chloride intermediate with the corresponding anthranilic acid derivative, where the N-methyl group has been deuterated using methyl-d3-amine or iodomethane-d3 during the amide formation step.
QA/QC Criteria
-
Isotopic Purity:
atom D. (Crucial to minimize contribution to the unlabelled parent channel, "M0"). -
Chemical Purity:
(HPLC). -
Isotopic Distribution Check: Before use, inject a high concentration of D3 alone and monitor the parent transition (475
286). The signal should be of the D3 signal to ensure no interference.
References
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FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013).[1] Cyantraniliprole: Pesticide Residues in Food 2013 Evaluations Part I - Residues. Food and Agriculture Organization of the United Nations.
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U.S. Environmental Protection Agency (EPA). (2013). Pesticide Fact Sheet: Cyantraniliprole. Office of Chemical Safety and Pollution Prevention.
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Dong, F., et al. (2012).[2] "Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry." Biomedical Chromatography, 26(11), 1334-1340.
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Australian Pesticides and Veterinary Medicines Authority (APVMA). (2013). Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole.
